Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate
CAS No.: 1047656-19-8
Cat. No.: VC2571539
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1047656-19-8 |
|---|---|
| Molecular Formula | C16H23NO4 |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-9-8-16(20,11-17)13-7-5-4-6-12(13)10-18/h4-7,18,20H,8-11H2,1-3H3 |
| Standard InChI Key | OHICBBVKWVMBJD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2CO)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2CO)O |
Introduction
Chemical Properties and Structure
Molecular Identification
Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate is characterized by specific molecular identifiers that distinguish it from related compounds. The compound is identified through various chemical descriptors as presented in Table 1.
Table 1: Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 1047656-19-8 |
| Molecular Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| InChI Key | OHICBBVKWVMBJD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2CO)O |
The compound features a pyrrolidine ring structure with specific functional groups including a tert-butyl ester group and hydroxyl groups that contribute to its chemical reactivity and biological interactions .
Structural Characteristics
The structure of tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate incorporates several key functional groups that define its chemical behavior. The compound contains:
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A pyrrolidine ring that serves as the core structure
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A tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen
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A hydroxyl group at the 3-position of the pyrrolidine ring
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A phenyl group with a hydroxymethyl substituent at the ortho position
These structural elements create a molecule with moderate lipophilicity and multiple hydrogen bonding sites. The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors, properties that significantly influence its interaction with biological targets.
| Code | Statement |
|---|---|
| P101 | If medical advice is needed, have product container or label at hand |
| P102 | Keep out of reach of children |
| P103 | Read label before use |
| P201 | Obtain special instructions before use |
| P202 | Do not handle until all safety precautions have been read and understood |
| P210 | Keep away from heat/sparks/open flames/hot surfaces - No smoking |
Additional preventive measures include keeping the compound away from ignition sources and combustible materials, reflecting its potential reactivity under certain conditions .
Synthesis and Preparation
Deprotection and Modification
Upon deprotection, the pyrrolidine nitrogen in the compound can undergo further modifications. For example, in related pyrrolidine compounds, the nitrogen can be methylated by reductive amination with paraformaldehyde and sodium cyanoborohydride after Boc deprotection . This provides pathways for generating derivatives with modified properties.
Biological Activity
Pharmacological Properties
Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate exhibits potentially significant biological activities that make it of interest in pharmaceutical research. Although specific pharmacological data is limited in the available sources, the compound has been investigated for several biological effects.
Its chemical characteristics suggest moderate lipophilicity with a LogP value of approximately 1.23, which may influence its absorption and distribution in biological systems. These properties are critical determinants of a compound's ability to cross biological membranes and reach target tissues.
Research Applications
Medicinal Chemistry
In medicinal chemistry, tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate serves several important functions:
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As a building block for the synthesis of more complex bioactive molecules
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As a lead compound for structure-activity relationship (SAR) studies
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As a potential pharmacophore in drug design
The compound's unique structural features, including the hydroxymethyl phenyl group, are believed to enhance its interactions with biological targets involved in various disease processes.
Asymmetric Synthesis
The pyrrolidine ring in tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate makes it valuable as a chiral auxiliary in asymmetric synthesis. This application is particularly important in pharmaceutical development, where the creation of enantiomerically pure compounds is often essential for therapeutic efficacy and safety.
Structure-Activity Relationships
Key Structural Features
Structure-activity relationship (SAR) studies provide insights into how modifications of tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate affect its biological activity. While comprehensive SAR data is limited in the available sources, several structural elements appear important for activity:
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The hydroxymethyl groups improve receptor binding affinity and selectivity
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The tert-butyl group influences potency in activating G protein-coupled receptors associated with signaling pathways
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The pyrrolidine ring provides a rigid scaffold that positions functional groups for optimal interaction with biological targets
Comparison with Similar Compounds
Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate can be compared with similar compounds to better understand its unique properties and potential applications. Related compounds include:
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Tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate: A similar compound with a slightly different structure
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Various indole derivatives with comparable biological activities
The specific arrangement of functional groups in tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate distinguishes it from these related compounds, contributing to its unique chemical reactivity and biological properties.
Analytical Characterization
Spectroscopic Methods
The characterization of tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are used to confirm structural features and stereochemistry
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Infrared (IR) spectroscopy: Identifies characteristic functional groups such as carbonyl (C=O) and hydroxyl (O-H) stretches
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Mass spectrometry: Confirms molecular weight and fragmentation patterns
These methods collectively provide comprehensive structural confirmation of the compound.
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